molecular formula C11H14F3NO B7974047 [4-(4,4,4-Trifluorobutoxy)phenyl]methanamine

[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine

Cat. No.: B7974047
M. Wt: 233.23 g/mol
InChI Key: FYVDZXGLEQOZLR-UHFFFAOYSA-N
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Description

[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine is an organic compound with the molecular formula C11H14F3NO It is characterized by the presence of a trifluorobutoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4,4,4-Trifluorobutoxy)phenyl]methanamine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluorobutoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4,4,4-Trifluorobutoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    [3,5-dimethyl-4-(4,4,4-trifluorobutoxy)phenyl]methanamine: Similar structure with additional methyl groups on the phenyl ring.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluorobutoxy group.

    3-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluorobutoxy group.

Uniqueness

[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4,4,4-trifluorobutoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5H,1,6-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVDZXGLEQOZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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